2,2,6-Trimethyloctane

Catalog No.
S3343238
CAS No.
62016-28-8
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6-Trimethyloctane

CAS Number

62016-28-8

Product Name

2,2,6-Trimethyloctane

IUPAC Name

2,2,6-trimethyloctane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3

InChI Key

NBIHFQKVSFKHGH-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)(C)C

Canonical SMILES

CCC(C)CCCC(C)(C)C

2,2,6-Trimethyloctane is an organic compound with the molecular formula C11H24\text{C}_{11}\text{H}_{24}. It is classified as a branched alkane, characterized by its non-linear structure consisting of carbon and hydrogen atoms. This compound is particularly noted for its stability and is frequently employed as a reference standard in various chemical analyses, including gas chromatography and mass spectrometry . Its unique branching pattern contributes to its distinct physical and chemical properties, making it an ideal candidate for analytical applications.

2,2,6-Trimethyloctane primarily participates in reactions typical of alkanes. The main types of reactions include:

  • Oxidation: Under strong oxidizing conditions, 2,2,6-Trimethyloctane can be converted into various functional groups such as alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
  • Substitution: The compound can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), often facilitated by ultraviolet light or radical initiators.
  • Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to yield carbon dioxide and water.

These reactions indicate that while 2,2,6-Trimethyloctane is relatively stable due to its branched structure, it can still participate in significant chemical transformations under appropriate conditions.

Research into the biological activity of 2,2,6-Trimethyloctane suggests that it interacts with biological membranes due to its hydrophobic nature. This interaction can influence membrane fluidity and permeability, potentially affecting cellular processes such as signal transduction and membrane transport. Studies have explored its role in lipid metabolism and its implications for drug delivery systems due to its ability to dissolve a wide range of substances .

The synthesis of 2,2,6-Trimethyloctane can be accomplished through several methods:

  • Alkylation: One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrofluoric acid). This reaction typically occurs under controlled temperature and pressure conditions to maximize yield and purity.
  • Catalytic Cracking: In industrial settings, 2,2,6-Trimethyloctane is produced via catalytic cracking and reforming processes. These methods break down larger hydrocarbon molecules into smaller branched alkanes using catalysts like zeolites. The product is then purified through distillation and other separation techniques .

2,2,6-Trimethyloctane has diverse applications across various fields:

  • Chemical Industry: It serves as a solvent in numerous industrial processes due to its ability to dissolve a wide range of substances .
  • Analytical Chemistry: The compound is widely used as a reference standard in gas chromatography and mass spectrometry analyses.
  • Biological Research: Its interactions with biological membranes make it valuable for studies related to lipid metabolism and drug delivery systems.

Studies on the interactions of 2,2,6-Trimethyloctane with biological membranes have shown that it can influence membrane fluidity. This property may affect various cellular functions such as nutrient transport and signal transduction pathways. The compound's hydrophobic characteristics enable it to integrate into lipid bilayers, thereby modulating membrane dynamics .

Several compounds share structural similarities with 2,2,6-Trimethyloctane. Notable examples include:

Compound NameMolecular FormulaStructural Characteristics
2,2,4-TrimethylpentaneC11H24\text{C}_{11}\text{H}_{24}Another branched alkane with similar properties but different branching pattern.
2,2,5-TrimethylhexaneC11H24\text{C}_{11}\text{H}_{24}Shares similar chemical behavior but differs in molecular arrangement.
2,4,6-TrimethyloctaneC11H24\text{C}_{11}\text{H}_{24}Similar molecular formula but distinct structural features affecting reactivity.

Uniqueness

The uniqueness of 2,2,6-Trimethyloctane lies in its specific branching pattern which imparts distinct physical properties such as lower volatility compared to linear alkanes. Its stability and non-reactivity make it particularly suitable as a reference standard in analytical chemistry settings .

XLogP3

5.4

Dates

Modify: 2024-02-18

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